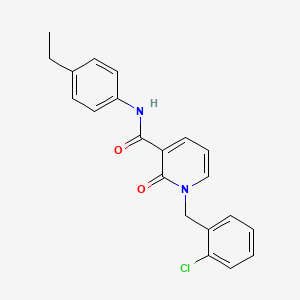

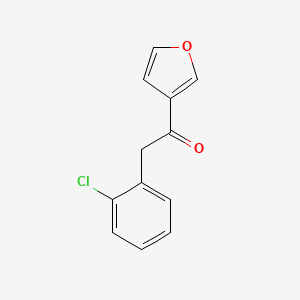

1-(2-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(2-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical entity that appears to be a derivative of pyridine with substitutions that could potentially affect its chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of various substituted pyridines with other reagents to introduce additional functional groups. For example, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide as described in the second paper involves the reaction of 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under specific conditions to achieve high yield and purity . This suggests that the synthesis of the compound may also involve a similar strategy of reacting substituted pyridine derivatives under controlled conditions to introduce the benzyl and carboxamide groups.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, and the presence of substituents can significantly alter the molecular geometry and electronic distribution. X-ray diffraction analysis data is often used to unambiguously assign the structure of such compounds, as seen in the first paper for a different pyridine derivative . Therefore, a similar approach could be used to determine the precise molecular structure of 1-(2-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can vary depending on the substituents present on the ring. The papers provided do not detail the chemical reactions specific to the compound , but they do highlight the reactivity of similar compounds. For instance, the antioxidant activity of certain pyridine derivatives is tested, indicating that these compounds can participate in electron transfer reactions . This implies that the compound may also exhibit reactivity that could be exploited in various chemical or biological contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of chloro, hydroxyl, and carboxamide groups can affect properties such as solubility, melting point, and reactivity. The first paper discusses the antioxidant activity of synthesized compounds, which is a chemical property related to their ability to scavenge free radicals . The second paper does not provide specific physical properties but does mention the high purity achieved for the synthesized compound, which is crucial for its potential applications . The compound is likely to have distinct physical and chemical properties that could be characterized through experimental studies.

Applications De Recherche Scientifique

Stereochemistry and Pharmacological Profile

Stereochemistry plays a crucial role in the pharmacological efficacy of heterocyclic compounds similar to "1-(2-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide". For instance, enantiomerically pure derivatives of phenylpiracetam, a compound based on the pyrrolidin-2-one pharmacophore, demonstrate a direct relationship between the configuration of stereocenters and their biological properties. This suggests that stereochemical considerations could be critical for optimizing the pharmacological profile of related compounds (Veinberg et al., 2015).

Synthesis and Applications of 1,4-Dihydropyridines

The synthesis and applications of 1,4-dihydropyridines (DHPs), which share a core structural motif with the compound , have been extensively studied. These nitrogen-containing heterocyclic compounds are significant due to their biological applications and role as a main skeleton in many drugs. The Hantzsch Condensation reaction is a pivotal method for synthesizing 1,4-DHPs, suggesting potential pathways for the synthesis and application of "1-(2-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" in medicinal chemistry (Sohal, 2021).

Role in Central Nervous System (CNS) Drug Synthesis

Functional chemical groups, including those present in the compound of interest, have been identified as lead molecules for synthesizing compounds with potential CNS activity. This highlights the significance of nitrogen and oxygen-containing heterocycles, like "1-(2-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide", in the development of new CNS drugs. Such compounds can span a wide range of CNS effects, from depression and euphoria to convulsion, indicating their potential versatility in therapeutic applications (Saganuwan, 2017).

Potential for Optoelectronic Materials

Quinazolines and pyrimidines, which are structurally related to the compound of interest, have shown promise in the field of optoelectronic materials. Their incorporation into π-extended conjugated systems has been valued for creating novel materials for electronic devices and luminescent elements. This suggests that "1-(2-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" could also find applications in the development of new optoelectronic materials, given its heterocyclic nature and potential for chemical modification (Lipunova et al., 2018).

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c1-2-15-9-11-17(12-10-15)23-20(25)18-7-5-13-24(21(18)26)14-16-6-3-4-8-19(16)22/h3-13H,2,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKWIAYJJSLKKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2516914.png)

![Ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516915.png)

![Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate](/img/structure/B2516916.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2516918.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2516919.png)

![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)

![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)

![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)